Asem F-18, also known as 18F-ASEM, is a radiolabeled compound developed as a specific radiotracer for imaging the alpha7-nicotinic acetylcholine receptor (α7-nAChR) using positron emission tomography (PET). This compound is significant due to its potential applications in diagnosing various neurological and psychiatric disorders, particularly those involving the peripheral nervous system and conditions such as schizophrenia and atherosclerosis. The development of Asem F-18 has been driven by the need for non-invasive imaging techniques that can quantify receptor densities in vivo.
The synthesis of Asem F-18 was initially reported by researchers at Johns Hopkins University, who aimed to create a high-affinity ligand for α7-nAChR. The compound was derived from a series of α7-nAChR ligands disclosed by Abbott Laboratories in 2012, focusing on optimizing binding affinity and blood-brain barrier penetration for effective imaging applications .
The synthesis of Asem F-18 involves several steps, primarily focusing on the nucleophilic radiofluorination of a precursor compound. The most common method utilizes a Kryptofix-assisted reaction with 18F-fluoride.
The average radiochemical yield of Asem F-18 varies based on the method employed; conventional synthesis yields around 6.2% while microwave-assisted methods can achieve yields between 25% to 50%. The total preparation time ranges from 60 to 70 minutes for conventional methods and can be significantly reduced with microwave techniques .
The molecular structure of Asem F-18 is characterized by its unique dibenzothiophene backbone, which includes:
The chemical formula can be represented as C19H20F1N2O2S, where the fluorine atom is introduced during the synthesis process.
Key structural data include:
The primary reaction involved in the synthesis of Asem F-18 is nucleophilic aromatic substitution, where the nitro group on the precursor reacts with 18F-fluoride under specific conditions to form the desired radiolabeled product.
This reaction requires careful control of temperature and solvent conditions to optimize yield and purity:
Asem F-18 functions as an antagonist at α7-nAChR sites, allowing it to bind selectively to these receptors in vivo. This binding enables imaging studies that can reveal receptor density and distribution in various tissues.
In preclinical studies, Asem F-18 has shown excellent specific binding properties, making it suitable for quantifying receptor availability in both animal models and potentially humans . Its mechanism involves competitive binding where it displaces endogenous ligands at the receptor sites.
Relevant analyses indicate that Asem F-18 maintains its integrity during typical handling procedures used in PET imaging protocols .
Asem F-18 has several scientific uses primarily focused on medical imaging:
CAS No.: 3089-11-0
CAS No.:
CAS No.: 82388-11-2
CAS No.: 62690-67-9